molecular formula C21H16FN3O2S B2662970 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide CAS No. 1207038-23-0

2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide

Cat. No. B2662970
M. Wt: 393.44
InChI Key: MMBDSUVVBGJNOG-UHFFFAOYSA-N
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Description

The compound “2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a thienopyrimidinone group, and an acetamide group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of thiazolopyrimidines were synthesized by the reaction of 7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one with appropriate substituted aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid .


Molecular Structure Analysis

The molecular formula of the compound is C14H10FN3O2S . The structure includes a thieno[3,2-d]pyrimidin-3(4H)-one core, substituted at the 7-position with a 4-fluorophenyl group and at the 2-position with an acetamide group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 303.31 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.

Scientific Research Applications

Antimicrobial Activity

A study by Kerru et al. (2019) delved into the synthesis of novel thienopyrimidine linked rhodanine derivatives, showcasing their preparation and evaluation for in vitro antimicrobial activity. These compounds demonstrated significant antibacterial and antifungal potency against various strains, highlighting their potential as new antimicrobial agents (Kerru et al., 2019).

Antitumor and Anti-inflammatory Agents

Research by Tolba et al. (2018) focused on synthesizing new thienopyrimidine heterocyclic compounds, examining them for antimicrobial and anti-inflammatory properties. These compounds exhibited remarkable activity against fungi, bacteria, and inflammation, suggesting their potential as both antimicrobial and anti-inflammatory agents (Tolba et al., 2018).

Neuroinflammation Imaging

Damont et al. (2015) synthesized a series of novel pyrazolo[1,5-a]pyrimidines with high affinity and selectivity for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, including fluorine-18 labeled analogues, showed promising results in vivo for PET imaging of neuroinflammation, indicating their potential application in diagnosing and studying neurodegenerative disorders (Damont et al., 2015).

Anticancer Activities

Hafez and El-Gazzar (2017) explored the synthesis and evaluation of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for their antitumor activities. These compounds displayed potent anticancer activity on various human cancer cell lines, comparable to doxorubicin in some cases, underscoring their potential as novel anticancer agents (Hafez & El-Gazzar, 2017).

Future Directions

Future research could focus on determining the biological activity of this compound, its mechanism of action, and potential therapeutic applications. Further studies could also investigate its physical and chemical properties, and safety profile .

properties

IUPAC Name

2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c1-24(16-5-3-2-4-6-16)18(26)11-25-13-23-19-17(12-28-20(19)21(25)27)14-7-9-15(22)10-8-14/h2-10,12-13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBDSUVVBGJNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide

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